3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide is a synthetic organic compound with a complex structure that includes an indole core, a formyl group, a methylcarbamoyl group, and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Formyl Group: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as DMF and POCl3.
Cyclopentyl Group Addition: The cyclopentyl group can be added via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst like AlCl3.
Methylcarbamoyl Group Addition: The methylcarbamoyl group can be introduced through a reaction with methyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole nitrogen can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, Lewis acids (e.g., AlCl3)
Major Products
Oxidation: 3-Carboxy-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide
Reduction: 3-Hydroxymethyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide
Substitution: Various N-substituted derivatives depending on the electrophile used
Scientific Research Applications
Chemistry
In chemistry, 3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of indole derivatives with biological macromolecules. Its structural features make it a potential candidate for probing enzyme active sites and studying protein-ligand interactions.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its indole core is a common motif in many bioactive molecules, and modifications to its structure could yield compounds with therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The formyl and carbamoyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Formylindole: Lacks the cyclopentyl and methylcarbamoyl groups, making it less complex but also less versatile.
N-Methylcarbamoylindole:
Cyclopentylindole: Contains the cyclopentyl group but lacks the formyl and methylcarbamoyl groups, limiting its functional diversity.
Uniqueness
3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide is unique due to the combination of its functional groups, which confer a high degree of chemical reactivity and versatility. This makes it a valuable compound for a wide range of scientific research applications, from synthetic chemistry to drug development.
Properties
IUPAC Name |
3-formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-18-16(23)17(6-2-3-7-17)20-15(22)11-4-5-13-12(10-21)9-19-14(13)8-11/h4-5,8-10,19H,2-3,6-7H2,1H3,(H,18,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXAZVGKVADDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCC1)NC(=O)C2=CC3=C(C=C2)C(=CN3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.